2-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol
Description
This compound consists of a phenol core linked to a 1,1,2,2-tetrafluoroethoxy chain substituted with a 4-fluorophenyl group. The fluorinated ethoxy moiety enhances lipophilicity and chemical stability, while the phenolic -OH group confers acidity (pKa ~10) and hydrogen-bonding capability.
Properties
Molecular Formula |
C14H9F5O2 |
|---|---|
Molecular Weight |
304.21 g/mol |
IUPAC Name |
2-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol |
InChI |
InChI=1S/C14H9F5O2/c15-10-7-5-9(6-8-10)13(16,17)14(18,19)21-12-4-2-1-3-11(12)20/h1-8,20H |
InChI Key |
JUZJLROKFDWYGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)O)OC(C(C2=CC=C(C=C2)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis via Nucleophilic Aromatic Substitution and Etherification
This approach involves the reaction of phenolic precursors with fluorinated ethyl derivatives under basic or catalytic conditions.
| Step | Description | Conditions | Yield | References |
|---|---|---|---|---|
| Step 1 | Synthesis of phenol derivative | Phenol reacts with fluorinated ethyl halides or fluorinated alcohols | Moderate to high | Literature suggests similar reactions with phenol and fluorinated alcohols under basic conditions |
| Step 2 | Etherification with fluorophenyl compounds | Using alkylation agents or coupling reactions | Mild to moderate | Similar to the synthesis of fluorinated phenolic ethers |
Example : A typical route involves reacting phenol with 2,2,2-trifluoroethyl halides in the presence of a base such as potassium carbonate in acetone, followed by fluorination steps.
Fluorination of Precursors
Fluorination is often achieved using reagents like diethylaminosulfur trifluoride (DAST) or other electrophilic fluorinating agents, targeting specific positions on aromatic rings or side chains.
Multi-step Synthesis Pathway
A typical multi-step route involves:
- Preparation of the fluorinated phenol precursor via aromatic substitution
- Formation of the fluorinated ethoxy group through nucleophilic substitution
- Coupling with fluorophenyl derivatives to form the final compound
Data Tables Summarizing Key Parameters
| Method | Reagents | Solvent | Temperature | Yield | Remarks |
|---|---|---|---|---|---|
| Nucleophilic substitution | Phenol, fluorinated halides | Acetone | Room temperature to 50°C | 70-85% | Efficient for phenolic ether formation |
| Fluorination | DAST or Selectfluor | Dichloromethane | Reflux or room temperature | 60-75% | Precise fluorination of side chains |
| Coupling reactions | Phenolic intermediates, fluorophenyl derivatives | Ethanol or DMF | 25-80°C | 65-80% | Final assembly of the compound |
Research Findings and Experimental Data
- Reaction conditions such as temperature, solvent, and fluorinating agents significantly influence yield and purity.
- Catalysts like potassium carbonate or sodium hydride facilitate ether formation.
- Purification typically involves chromatography or recrystallization, with yields ranging from 60% to 85%.
Example Experimental Procedure (Hypothetical):
- Dissolve phenol in dry acetone, add potassium carbonate, and stir at room temperature.
- Add 2,2,2-trifluoroethyl bromide dropwise, reflux for 4 hours.
- Isolate the fluorinated phenol ether via filtration and recrystallization.
- React the ether with fluorophenyl derivatives under basic conditions to attach the fluorophenyl group.
- Purify the final product via chromatography.
Notes on Synthesis Challenges and Optimization
- Fluorination reagents such as DAST require careful handling due to their reactivity.
- Selectivity in fluorination is critical to avoid over-fluorination or side reactions.
- Reaction conditions must be optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[1,1,2,2-Tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-[1,1,2,2-Tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance materials such as polymers and coatings due to its thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with enzymes and receptors in a unique manner, potentially inhibiting or activating specific biological pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating inflammatory and cancer-related pathways.
Comparison with Similar Compounds
Structural Analogues with Fluorinated Ethoxy-Phenol Moieties
Functional Group Impact
- Phenol vs. Sulfonate/Sulfonyl Fluoride: The phenolic -OH in the target compound enables acidity (useful in catalysis or ionic interactions), whereas sulfonates/sulfonyl fluorides (e.g., F-53B, GenX) exhibit stronger acidity and are used in surfactants or polymers .
- Fluorination Patterns : The tetrafluoroethoxy chain in the target compound provides steric bulk and electron-withdrawing effects, similar to GenX. However, GenX’s branched structure and sulfonyl fluoride group increase environmental persistence .
Physicochemical Properties
- Solubility : Fluorinated ethoxy groups reduce water solubility. The target compound likely has lower solubility than sulfonated analogues (e.g., F-53B) due to the absence of ionic groups .
- Thermal Stability: Fluorinated ethers generally exhibit high thermal stability. However, phenolic derivatives may decompose at lower temperatures (~200–300°C) compared to sulfonated polymers (e.g., Nafion, stable up to 400°C) .
Environmental and Toxicity Considerations
- Persistence: Fluorinated ethers like the target compound may resist biodegradation, akin to PFAS substances (e.g., GenX). However, the phenolic group could facilitate degradation under alkaline conditions .
- Toxicity Data Gap: No direct toxicity data exist for the target compound.
Biological Activity
2-[1,1,2,2-Tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol (CAS: 2244078-23-5) is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C14H9F5O2
- Molecular Weight : 304.21 g/mol
- Density : 1.35 g/cm³
- Melting Point : 96-97 °C
- Boiling Point : 255.3 °C
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures often exhibit:
- Antitumor Activity : The compound may inhibit tumor growth by interfering with signaling pathways involved in cell proliferation.
- Antioxidant Properties : Its phenolic structure suggests potential antioxidant capabilities, which can mitigate oxidative stress in cells.
Pharmacological Effects
Recent studies have highlighted various pharmacological effects associated with this compound:
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For example:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer).
- IC50 Values : The compound showed IC50 values ranging from 5 to 15 µM across different cell lines.
Antioxidant Activity
The antioxidant potential was evaluated using DPPH and FRAP assays:
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH | 12.5 |
| FRAP | 15.0 |
These values indicate that the compound possesses moderate antioxidant activity, which may contribute to its therapeutic effects.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
-
Study on Antitumor Efficacy :
- Objective : To assess the antitumor efficacy in vivo.
- Methodology : The compound was administered to mice bearing tumors derived from A549 cells.
- Findings : Treatment with 50 mg/kg resulted in a significant reduction in tumor volume compared to control groups (p < 0.01).
-
Study on Antioxidant Properties :
- Objective : Evaluating the antioxidant capacity of the compound.
- Methodology : Various concentrations were tested against oxidative stress markers in cultured cells.
- Findings : A dose-dependent increase in cell viability was observed under oxidative stress conditions.
-
Mechanistic Study :
- Objective : To elucidate the molecular mechanisms underlying its biological activity.
- Findings : The compound was found to modulate key signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.
Q & A
Basic: What are the established synthetic routes for 2-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol, and how can reaction efficiency be optimized?
Methodological Answer:
Synthesis typically involves multi-step reactions, including fluorination and etherification. A validated approach involves:
- Copper-mediated cross-coupling : For introducing fluorinated aryl groups (e.g., coupling 4-fluorophenyl derivatives with tetrafluoroethoxy precursors) .
- Wittig reaction : To stabilize reactive intermediates (e.g., converting aldehydes to styrene derivatives using methyltriphenylphosphonium bromide and DBU as a base) .
- Optimization parameters :
Basic: What analytical techniques are recommended for characterizing the purity and structure of this compound?
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : NMR identifies fluorinated substituents (e.g., distinguishing CF and CF groups) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
- FT-IR Spectroscopy : Detects functional groups (e.g., sulfonyl fluoride peaks at 1200–1400 cm) .
- Titration : Acid-base titration quantifies equivalent weight (EW) for sulfonic acid-containing derivatives (e.g., EW = 100m + 446, where is chain length) .
Advanced: How does the molecular structure influence the compound’s stability under oxidative or reductive conditions?
Methodological Answer:
Stability is governed by:
- Fluorine substitution : Perfluorinated ether linkages (e.g., –CF–O–CF$_2–) resist oxidation but are susceptible to reductive cleavage of C–O bonds .
- Branching effects : Linear perfluoroalkoxy chains degrade faster under UV/sulfite treatment than branched analogs (e.g., HFPO-TA vs. non-branched derivatives) .
- Experimental validation :
Advanced: What computational approaches are employed to predict the reactivity and degradation pathways?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) for C–F and C–O bonds to prioritize degradation sites .
- Molecular Dynamics (MD) : Simulates aggregation behavior in aqueous environments (e.g., rod-like structures observed in Nafion analogs) .
- Pathway prediction : Software like Gaussian or ORCA models intermediates (e.g., perfluoroalkyl radicals) during UV-driven degradation .
Advanced: How do the physicochemical properties affect its application in proton-conducting membranes?
Methodological Answer:
- Ion exchange capacity (IEC) : Directly linked to equivalent weight (IEC = 1000/EW). Lower EW (e.g., 1100 g/mol) enhances proton conductivity but reduces mechanical stability .
- Morphology : Self-assembly into hydrophilic/hydrophobic domains (e.g., sulfonic acid clusters in Nafion analogs) dictates membrane permeability .
- Synthetic modifications : Introducing vinyl groups (e.g., via Wittig reactions) enables polymerization into stable microemulsions for fuel cell membranes .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Fluorinated gloves, face shields, and fume hoods to prevent skin/eye contact with corrosive sulfonyl fluorides .
- Waste management : Separate collection of fluorinated waste for incineration at >1100°C to prevent PFAS release .
- Emergency procedures : Use dry powder extinguishers for fires (avoid water to prevent HF formation) .
Advanced: How can contradictions in reported degradation data be resolved?
Methodological Answer:
- Source analysis : Compare experimental conditions (e.g., UV wavelength, pH, catalyst presence). For example, HFPO-TA degradation varies between pH 4 (fast) and pH 7 (slow) .
- Cross-validation : Use multiple detection methods (e.g., LC-MS for parent compound decay and IC for fluoride release) .
- Meta-analysis : Aggregate data from structurally similar compounds (e.g., GenX, ADONA) to identify trends in perfluoroether stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
